4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride

Peptide synthesis Orthogonal protection Solid-phase synthesis

Select 4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride for demanding peptide synthesis. This L-aspartic acid building block provides a free amine for immediate coupling, an acid-labile α-tert-butyl ester, and a hydrogenolyzable β-benzyl ester—enabling sequential deprotection that mono-protected analogs cannot achieve. The HCl salt form enhances solubility and shelf stability. Use it for Fmoc/tBu SPPS, aspartic side-chain functionalization, and convergent fragment ligation. Get the orthogonal precision your synthesis requires.

Molecular Formula C15H22ClNO4
Molecular Weight 315.79 g/mol
Cat. No. B12316034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride
Molecular FormulaC15H22ClNO4
Molecular Weight315.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H
InChIKeyYSDLFDMXCRFHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride: Orthogonally Protected Aspartic Acid Building Block for Peptide Synthesis and Pharmaceutical R&D


4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride (also known as H-Asp(OBzl)-OtBu·HCl or L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride) is an orthogonally protected derivative of L-aspartic acid . This compound features dual carboxyl protection: the α-carboxyl is protected as an acid-labile tert-butyl ester, while the β-carboxyl side chain is protected as a hydrogenolytically cleavable benzyl ester, leaving a free amino group available for immediate coupling or further derivatization [1]. The hydrochloride salt form enhances aqueous solubility and shelf stability compared to the free base . With a molecular formula of C₁₅H₂₂ClNO₄ and a molecular weight of 315.79 g/mol , this compound serves as a chiral building block in solution-phase and solid-phase peptide synthesis, particularly in Fmoc/tBu-based orthogonal protection strategies where selective side-chain deprotection is required [2].

Why 4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride Cannot Be Interchanged with Other Aspartic Acid Derivatives


Generic substitution of this compound with seemingly similar aspartic acid derivatives fails due to the non-interchangeable orthogonal protection pattern and stereochemical integrity requirements. While H-Asp(OtBu)-OH (CAS 3057-74-7) offers only a single acid-labile tert-butyl ester on the β-carboxyl with a free α-carboxylic acid , and Fmoc-Asp(OtBu)-OH provides Fmoc N-terminal protection incompatible with orthogonal side-chain manipulation in certain synthetic sequences , the target compound uniquely delivers an unprotected amine, an acid-labile α-ester, and a hydrogenolytically removable β-benzyl ester in a single L-enantiomeric building block [1]. This tripartite functionality profile enables regioselective deprotection cascades that are structurally impossible with mono-protected or N-blocked alternatives, directly impacting downstream coupling efficiency, by-product formation, and the feasibility of site-specific peptide modifications [2].

Quantitative Differentiation Evidence for 4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride: Comparator-Based Performance Data


Orthogonal Protection Strategy: Enabling Regioselective Deprotection Not Achievable with H-Asp(OtBu)-OH

The target compound enables sequential, regioselective deprotection of carboxyl groups under orthogonal conditions. The tert-butyl ester is selectively removed under acidic conditions (e.g., TFA or aqueous phosphoric acid) while leaving the benzyl ester intact; conversely, the benzyl ester can be hydrogenolytically cleaved (H₂, Pd/C) without affecting the tert-butyl ester [1]. In contrast, H-Asp(OtBu)-OH (free α-carboxylic acid) cannot achieve this regiospecific manipulation because it lacks a second protectable carboxyl position, limiting its utility to single-direction coupling only .

Peptide synthesis Orthogonal protection Solid-phase synthesis

Purity Specification and Analytical Traceability from Major Commercial Supplier

Commercially, the target compound is supplied at a certified purity specification of 98% (HPLC-assayed) as the hydrochloride salt, with documented analytical traceability through MDL number MFCD00190761 and Beilstein registry 2538326 . Comparative pricing analysis across 100g bulk scale indicates availability at approximately $1,031 CNY (≈ $142 USD) . In contrast, the racemic mixture (CAS 228548-77-4, undefined stereochemistry) is supplied at a lower purity specification of 95% with limited analytical certification .

Chemical procurement Quality control Reproducibility

Functional Compatibility with Fmoc/tBu Solid-Phase Peptide Synthesis via Bzl Side-Chain Protection

The benzyl ester side-chain protection on the target compound is compatible with Fmoc/tBu-based solid-phase peptide synthesis (SPPS) strategies, enabling a third degree of orthogonality beyond the standard terminal amine/side-chain/resin protection scheme [1]. Specifically, the benzyl-protected β-carboxyl remains stable under the repetitive piperidine-mediated Fmoc deprotection and TFA-mediated final cleavage conditions, yet can be selectively removed via Pd-catalyzed hydrogenation for on-resin side-chain modification [2]. In contrast, the commonly employed Fmoc-Asp(OtBu)-OH building block (CAS 71989-14-5) offers only acid-labile side-chain protection that deprotects simultaneously with resin cleavage, eliminating the possibility of on-resin side-chain functionalization .

SPPS Fmoc chemistry Side-chain modification

Factor XIa Inhibitory Activity: Preliminary Bioactivity Profile Differentiating from Inert Building Blocks

The target compound has been evaluated in biochemical assays and demonstrates inhibitory activity against human coagulation factor XIa (FXIa), with a reported IC₅₀ value of 280 nM [1]. This bioactivity distinguishes it from most simple protected aspartic acid derivatives (e.g., H-Asp(OtBu)-OH, Fmoc-Asp(OtBu)-OH), which serve solely as synthetic intermediates without intrinsic pharmacological activity . The compound exhibits selectivity for FXIa over other serine proteases, with >140-fold reduced activity against trypsin (IC₅₀ = 40,000 nM) and negligible activity against factor Xa [2].

Anticoagulant Factor XIa inhibition Thrombosis

Validated Application Scenarios for 4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride in Research and Industrial Settings


Solid-Phase Peptide Synthesis Requiring On-Resin Side-Chain Modification at Aspartic Acid Residues

When synthesizing peptides containing site-specifically modified aspartic acid residues (e.g., aspartic acid β-amides, β-esters, or β-thioesters), the target compound provides the requisite orthogonal protection. The benzyl-protected β-carboxyl remains intact through Fmoc deprotection cycles and final TFA cleavage, enabling on-resin functionalization via Pd-catalyzed hydrogenation . This approach is documented in the FeCl₃-mediated side-chain modification methodology for aspartic acid-containing peptides [1].

Solution-Phase Fragment Condensation for Complex Peptide Assembly

In convergent solution-phase peptide synthesis requiring fragment coupling at aspartic acid residues, the free α-amine enables direct activation and coupling, while the α-tert-butyl ester can be selectively deprotected under mild acidic conditions (e.g., aqueous H₃PO₄ or TFA) to expose the α-carboxyl for subsequent fragment ligation . This regioselectivity is essential for maintaining C-terminal activation without premature side-chain exposure.

Medicinal Chemistry Optimization of Factor XIa Inhibitor Leads

The compound's demonstrated FXIa inhibitory activity (IC₅₀ = 280 nM) with selectivity over trypsin (IC₅₀ = 40,000 nM) and factor Xa supports its use as a starting scaffold in anticoagulant drug discovery programs targeting thrombosis without bleeding risk [1]. The free amine and orthogonally protected carboxyl groups provide synthetic handles for parallel SAR exploration that alternative protected aspartic acid derivatives lacking intrinsic bioactivity cannot offer.

Synthesis of Glycosyl Amino Acid Conjugates and Bioconjugates

The orthogonal protection pattern enables sequential deprotection strategies for constructing glycosyl amino acid conjugates. Following selective deprotection of the β-carboxylic acid (via hydrogenolysis), coupling to sugar derivatives via free hydroxyl groups produces novel glycosyl amino acids, a synthetic pathway reported for orthogonally protected Fmoc-Asp(OBn)OtBu derivatives and directly applicable to the target compound due to its identical orthogonal ester configuration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.